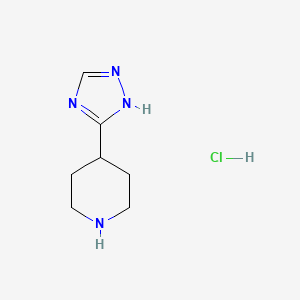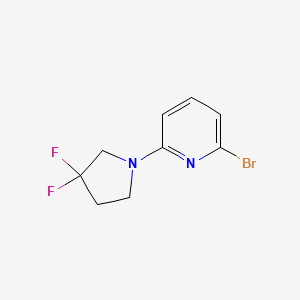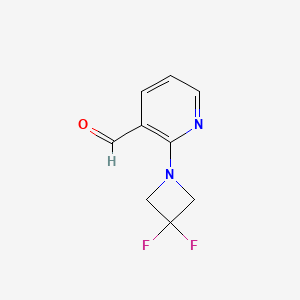
4-(1H-1,2,4-Triazol-5-yl)piperidine hydrochloride
Vue d'ensemble
Description
“4-(1H-1,2,4-Triazol-5-yl)piperidine hydrochloride” is a chemical compound with the formula C7H12N4 . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Applications De Recherche Scientifique
Water-Soluble Adenosine Receptor Antagonists
Research has shown the importance of water-soluble derivatives of the triazole nucleus for creating adenosine receptor antagonists. Specifically, the modification of the C(5) position with salifiable groups, including piperidin-4-yl rings, to generate stable, water-soluble salts has been highlighted. These compounds demonstrate significant solubility at physiological pH, making them suitable for intravenous infusion in medical research, particularly for targeting the human A₃ adenosine receptor (Baraldi et al., 2012).
Antifungal Agents
Triazole and piperidine derivatives have been synthesized and evaluated for their antifungal properties. An improved synthesis protocol for a series of 1,2,4-triazines featuring 1,2,3-triazole and piperidine rings has demonstrated considerable efficacy against various fungal strains, including Candida albicans and Aspergillus niger. This suggests the utility of such compounds in developing new antifungal medications (Sangshetti & Shinde, 2010).
Molecular Docking and Antimicrobial Activity
Synthesis and structure-activity relationship (SAR) studies have been conducted on triazole derivatives containing piperidine, showing strong antimicrobial activity. These studies help in understanding the molecular basis of the antimicrobial effect, contributing to the design of new antimicrobial agents (Krolenko et al., 2016).
HIV Entry Inhibitors
Research into allosteric noncompetitive HIV entry inhibitors has identified potent compounds with the capacity to block CCR5 receptor interaction, a critical pathway for HIV-1 entry into cells. The development of such compounds offers insights into novel therapeutic strategies for HIV/AIDS treatment (Watson et al., 2005).
Corrosion Inhibition
Studies on 4H-triazole derivatives have explored their potential as corrosion inhibitors for mild steel in acidic environments. This research highlights the protective capabilities of triazole derivatives on metal surfaces, indicating their practical application in industrial processes (Bentiss et al., 2007).
Orientations Futures
The future directions for research on “4-(1H-1,2,4-Triazol-5-yl)piperidine hydrochloride” could include further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicine, particularly as an anticancer agent, could be explored .
Propriétés
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;/h5-6,8H,1-4H2,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMNLIVAQKULSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















